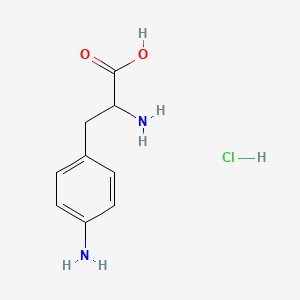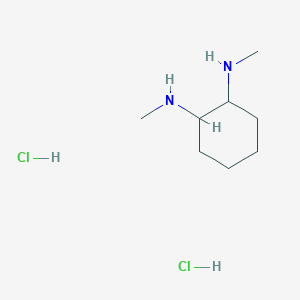
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H18N2·2HCl. It is a derivative of cyclohexane, where two amine groups are substituted at the 1 and 2 positions, and both amine groups are further methylated. This compound is often used as a ligand in various chemical reactions, particularly in the promotion of N-alkenylation and N-alkylation reactions of amides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the methylation of cyclohexane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the selective methylation of the amine groups. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of various compounds via copper-catalyzed C-N coupling reactions.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to form stable complexes with metal ions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride exerts its effects involves its role as a ligand. It forms stable complexes with metal ions, which can then participate in various catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed. For example, in copper-catalyzed C-N coupling reactions, the compound acts as a ligand to stabilize the copper ion, facilitating the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethylethylenediamine
- (±)-trans-1,2-Diaminocyclohexane
- (R,R)-(-)-N,N’-Dimethyl-1,2-cyclohexanediamine
- (1R,2R)-(-)-1,2-Diaminocyclohexane
- (1S,2S)-(+)-1,2-Diaminocyclohexane
Uniqueness
N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and its ability to form stable complexes with metal ions. This makes it particularly effective as a ligand in various catalytic reactions, especially in promoting N-alkenylation and N-alkylation reactions of amides .
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H |
InChI Key |
UDYXZFBJGBDHHP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCCC1NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


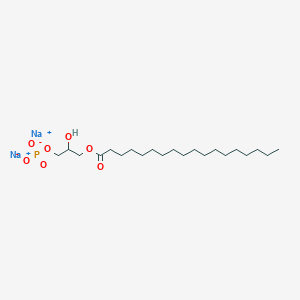
![(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B15129836.png)
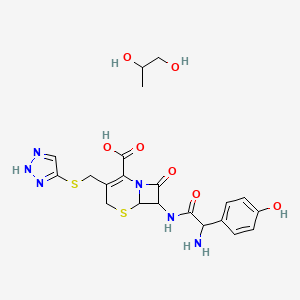
![Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)
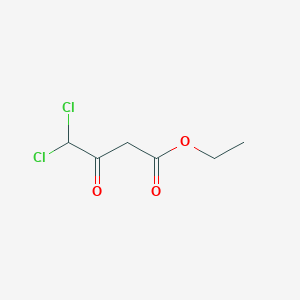


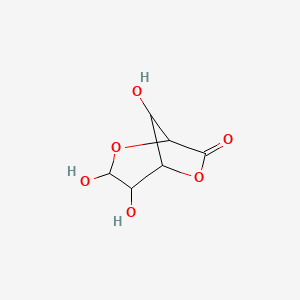
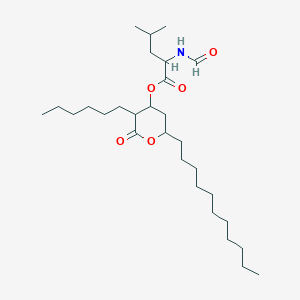
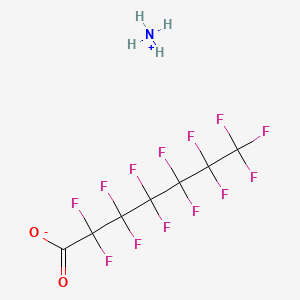
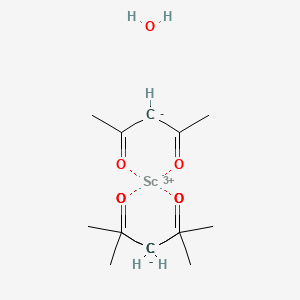
![Pyrazolo[1,5-a]pyridin-7-ol](/img/structure/B15129898.png)
![8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15129901.png)
